molecular formula C18H17N3O5S2 B2463130 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione CAS No. 946359-38-2

1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione

Cat. No.: B2463130
CAS No.: 946359-38-2
M. Wt: 419.47
InChI Key: UQOVSKOAXRVIDU-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-5,5-dione is a highly substituted heterocyclic molecule featuring a thienoimidazole core. Key structural attributes include:

  • Substituents: 1-position: A 2-methoxy-5-nitrophenyl group, introducing electron-withdrawing (nitro) and electron-donating (methoxy) effects. 3-position: A phenyl ring, contributing steric bulk and aromatic interactions.
  • Functional groups: Two 5,5-dione moieties, which may influence solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-(2-methoxy-5-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-17-8-7-13(21(22)23)9-14(17)20-16-11-28(24,25)10-15(16)19(18(20)27)12-5-3-2-4-6-12/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOVSKOAXRVIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with thiourea and phenylacetic acid under acidic conditions to form the thieno[3,4-d]imidazole core. This is followed by oxidation and sulfonation reactions to introduce the thione and dioxide functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or palladium may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds containing thieno[3,4-d]imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated a related thieno[3,4-d]imidazole derivative for its antitumor activity against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Similar thieno[3,4-d]imidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

In a comparative study, several thieno[3,4-d]imidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the core structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione.

Substituent Effect on Activity
Methoxy groupEnhances solubility and bioavailability
Nitro groupIncreases electron affinity; potential for interaction with DNA
Sulfanylidene groupModulates reactivity towards biological targets

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole core can bind to metal ions or enzymes, inhibiting their activity and affecting biological pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienoimidazole and Imidazole Derivatives

Compound Name Core Structure Substituents Oxidation State (S) Key Features Reference
Target Compound Thieno[3,4-d]imidazole 1: 2-methoxy-5-nitrophenyl; 3: phenyl; 2: sulfanylidene λ⁶ (dione) Hexahydro, dual dione groups N/A
1-(3,5-Dimethylphenyl)-3-[(3-Nitrophenyl)Methyl]-Hexahydro-1H-5λ⁶-Thieno[3,4-d]Imidazole-2,5,5-Trione Thieno[3,4-d]imidazole 1: 3,5-dimethylphenyl; 3: 3-nitrophenylmethyl λ⁶ (trione) Additional ketone group at position 2
1,2,4,5-Tetraphenyl-1H-Imidazole Simple imidazole 1,2,4,5: phenyl N/A Tetra-substituted, no sulfur oxidation
2-(4-Chlorophenyl)-1,4,5-Triphenyl-1H-Imidazole Simple imidazole 2: 4-chlorophenyl; 1,4,5: phenyl N/A Halogen substitution for enhanced polarity

Key Observations :

  • The target compound’s thienoimidazole core distinguishes it from simpler imidazole derivatives, offering enhanced rigidity and electronic diversity .
  • Substituent variations (e.g., nitro, methoxy, phenyl) influence electronic and steric profiles compared to halogenated or alkylated derivatives .

Physicochemical and Electronic Properties

  • Nitro Group : Electron-withdrawing nature increases acidity of adjacent protons, contrasting with electron-donating methoxy groups in the target compound .
  • Sulfanylidene vs. Thione/Thiol : The thiocarbonyl group in the target may enhance electrophilicity compared to thiol or disulfide derivatives .
  • Solubility : The dual dione groups improve water solubility relative to fully aromatic imidazoles (e.g., tetraphenylimidazole) .

Biological Activity

The compound 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is a member of the imidazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a nitrophenyl group and a thieno[3,4-d]imidazole core suggests potential interactions with biological targets.

Cytotoxicity

Research indicates that compounds within the imidazole class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key signaling pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
1MCF-7< 5Apoptosis induction, G2/M arrest
2HepG2ModerateVEGFR-2 inhibition
3HCT-116ModerateCell cycle arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In a study focusing on similar imidazole derivatives, compounds demonstrated cytotoxic effects across MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. The most potent compound exhibited an IC50 value of less than 5 μM against all tested cell lines, indicating strong antiproliferative activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by increased percentages of early and late apoptotic cells when treated with specific concentrations.
  • Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound led to significant cell cycle arrest at the G2/M phase, preventing further cell division .
  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression, such as VEGFR-2 and B-Raf .

Study 1: Anticancer Activity

A recent investigation into the anticancer properties of imidazole derivatives highlighted their ability to inhibit tumor growth in vitro. The study utilized MTT assays to evaluate cell viability across various concentrations. The results confirmed a dose-dependent response with significant reductions in viable cell counts at higher concentrations .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms behind the observed cytotoxicity. Using flow cytometry and Annexin V assays, researchers demonstrated that treatment with the compound resulted in increased apoptosis rates in MCF-7 cells, correlating with G2/M phase arrest. This suggests that the compound may serve as a potential lead for developing novel anticancer therapies .

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